molecular formula C11H18N2O2S B1379414 tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate CAS No. 1803585-78-5

tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate

Cat. No.: B1379414
CAS No.: 1803585-78-5
M. Wt: 242.34 g/mol
InChI Key: NXORJPOEGFGNGQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the tert-butyl group adds steric bulk, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl chloroformate in the presence of a base. The general reaction scheme is as follows:

    Starting Materials: 2-ethyl-4-methyl-1,3-thiazole and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The thiazole derivative is dissolved in the solvent, and the base is added. tert-Butyl chloroformate is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C). The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

    Purification: The crude product is purified using techniques like recrystallization or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed:

    Substitution Products: Various substituted thiazole derivatives.

    Oxidation Products: Oxidized thiazole derivatives.

    Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions to occur on other functional groups without affecting the protected amine.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The thiazole ring is a common motif in many bioactive compounds, making this compound valuable in medicinal chemistry.

Medicine: In medicinal chemistry, this compound can be used as an intermediate in the synthesis of drugs. The thiazole ring is present in various drugs with antimicrobial, antifungal, and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. It can serve as a building block for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate depends on its application. As a protecting group, it forms a stable carbamate linkage with amines, preventing them from participating in unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. Upon deprotection, the carbamate group is cleaved, releasing the free amine for further reactions.

Comparison with Similar Compounds

    tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Another carbamate compound with a different substitution pattern.

    tert-Butyl N-(3-aminophenyl)carbamate: A similar compound with an aromatic ring instead of a thiazole ring.

    tert-Butyl N-(2,4-dimethylphenyl)carbamate: A compound with a different substitution on the aromatic ring.

Uniqueness: tert-Butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the thiazole ring and the tert-butyl carbamate group makes it a versatile compound in organic synthesis and medicinal chemistry.

Biological Activity

Overview

tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate is a synthetic compound belonging to the carbamate class, characterized by its thiazole ring structure. This compound has garnered attention for its potential biological applications, particularly in medicinal chemistry and agrochemical synthesis. The thiazole moiety is commonly associated with various bioactive compounds, enhancing the compound's relevance in drug discovery and development.

  • Chemical Formula : C10H14N2O2S
  • CAS Number : 1803585-78-5
  • Molecular Weight : 226.29 g/mol

The presence of a tert-butyl group provides steric hindrance, which can influence the compound's reactivity and stability in biological systems. The thiazole ring contributes to the compound's interaction with biological targets, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethyl-4-methylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is performed in organic solvents like dichloromethane, yielding the desired carbamate product with high efficiency.

Medicinal Chemistry Applications

The thiazole ring is known for its presence in numerous pharmaceuticals with diverse biological activities, including:

  • Antimicrobial properties : Compounds containing thiazole structures have shown efficacy against various bacterial and fungal pathogens.
  • Anticancer activity : Certain thiazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

For instance, studies have demonstrated that compounds similar to this compound can inhibit key enzymes involved in cancer progression and metastasis, such as lysyl oxidase (LOX) and LOXL2 .

Agrochemical Applications

In agrochemistry, this compound can serve as an intermediate in the synthesis of pesticides and herbicides. The thiazole ring is often incorporated into agrochemical products due to its biological activity against pests and pathogens.

The mechanism of action for this compound primarily involves its role as a protecting group for amines during organic synthesis. This function allows selective reactions to occur on other functional groups without affecting the protected amine. Upon deprotection, the carbamate group is cleaved to release the free amine for further reactions.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructureBiological Activity
tert-butyl N-(2-aminoethyl)-N-methylcarbamateStructureModerate antimicrobial
tert-butyl N-(3-aminophenyl)carbamateStructureAnticancer activity
tert-butyl N-(2,4-dimethylphenyl)carbamateStructureLimited bioactivity

This table illustrates that while other carbamates may possess biological activity, the inclusion of the thiazole ring in this compound imparts distinct chemical properties that enhance its potential applications.

Case Studies

Research has indicated that derivatives of thiazole exhibit significant inhibitory activity against various targets:

  • Inhibition of SARS-CoV Protease : Compounds structurally related to thiazoles have been evaluated for their ability to inhibit SARS-CoV 3CL protease, showing promising IC50 values that indicate effective inhibition .
  • Anti-Cancer Studies : In vivo studies demonstrated that thiazole derivatives could suppress tumor growth in animal models, highlighting their potential as anticancer agents .

Properties

IUPAC Name

tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-6-8-12-7(2)9(16-8)13-10(14)15-11(3,4)5/h6H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXORJPOEGFGNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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